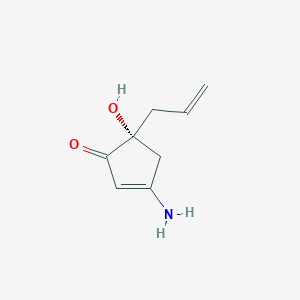
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is a complex organic compound with a unique structure that includes an amino group, a hydroxyl group, and a prop-2-en-1-yl substituent on a cyclopent-2-en-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopent-2-en-1-one Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the cyclopent-2-en-1-one ring with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the cyclopent-2-en-1-one ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted cyclopent-2-en-1-one derivatives.
Applications De Recherche Scientifique
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5R)-3-Amino-5-hydroxy-5-methylcyclopent-2-en-1-one
- (5R)-3-Amino-5-hydroxy-5-ethylcyclopent-2-en-1-one
- (5R)-3-Amino-5-hydroxy-5-(prop-1-en-1-yl)cyclopent-2-en-1-one
Uniqueness
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules.
Propriétés
Numéro CAS |
878633-73-9 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(5R)-3-amino-5-hydroxy-5-prop-2-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H11NO2/c1-2-3-8(11)5-6(9)4-7(8)10/h2,4,11H,1,3,5,9H2/t8-/m1/s1 |
Clé InChI |
DNPSJDTXKUVPNC-MRVPVSSYSA-N |
SMILES isomérique |
C=CC[C@]1(CC(=CC1=O)N)O |
SMILES canonique |
C=CCC1(CC(=CC1=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14190611.png)
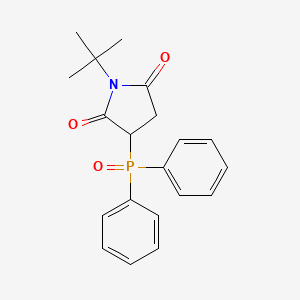
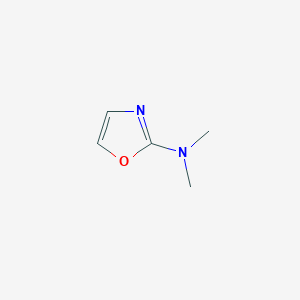
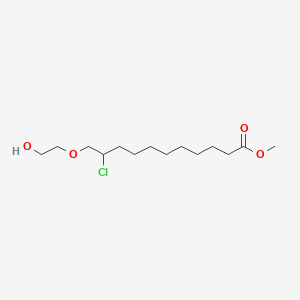
![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)
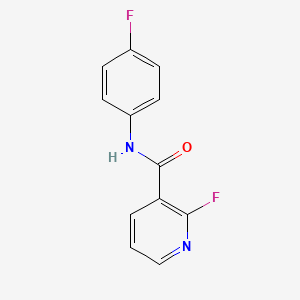
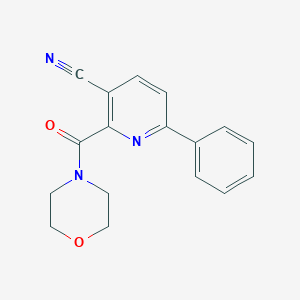
![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)
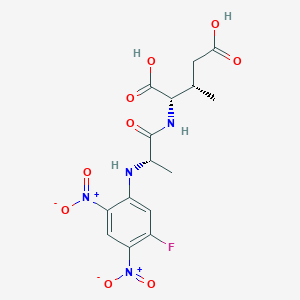
![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)
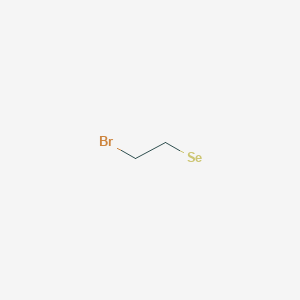
![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
